molecular formula C8H5F3O3 B13711569 5-(Trifluoromethoxy)benzo[d][1,3]dioxole

5-(Trifluoromethoxy)benzo[d][1,3]dioxole

Cat. No.: B13711569
M. Wt: 206.12 g/mol
InChI Key: QVAMQSUCRLFSHQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzo[d][1,3]dioxole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)benzo[d][1,3]dioxole typically involves the introduction of a trifluoromethoxy group onto a benzo[d][1,3]dioxole ring. One common method involves the reaction of 5-hydroxybenzo[d][1,3]dioxole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

5-(Trifluoromethoxy)benzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the benzo[d][1,3]dioxole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-(trifluoromethoxy)benzo[d][1,3]dioxole
  • 5-(Methylthio)-6-(trifluoromethoxy)benzo[d][1,3]dioxole
  • 5-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione

Uniqueness

5-(Trifluoromethoxy)benzo[d][1,3]dioxole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,3-benzodioxole

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2

InChI Key

QVAMQSUCRLFSHQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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